2-Ethynyl-4-methoxy-1-methylbenzene
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Overview
Description
2-Ethynyl-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C10H10O It is an aromatic acetylene derivative, characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3)
Mechanism of Action
Target of Action
It is known that this compound is an aromatic acetylene derivative , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic compounds.
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism may be relevant to the action of 2-Ethynyl-4-methoxy-1-methylbenzene.
Biochemical Pathways
It is known that benzene derivatives can participate in multistep synthesis reactions , which may involve various biochemical pathways
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution
Result of Action
It has been reported that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that the compound may have the ability to participate in cycloaddition reactions, which could lead to various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-methoxy-1-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the ethynyl, methoxy, and methyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis and the use of Earth-abundant metal catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-methoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or hydroxylated derivatives .
Scientific Research Applications
2-Ethynyl-4-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Ethynyltoluene
- 1-Bromo-4-ethynylbenzene
- 1-Chloro-2-ethynylbenzene
- 1-Ethynyl-4-fluorobenzene
Comparison: 2-Ethynyl-4-methoxy-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both methoxy and methyl groups, along with the ethynyl group, imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-ethynyl-4-methoxy-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-7-10(11-3)6-5-8(9)2/h1,5-7H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFNCWJHFBRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1691719-04-6 |
Source
|
Record name | 2-ethynyl-4-methoxy-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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